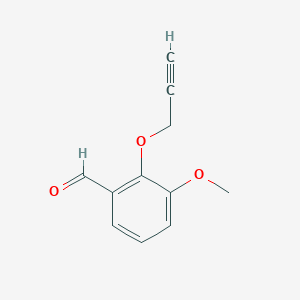

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

Description

Properties

IUPAC Name |

3-methoxy-2-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-7-14-11-9(8-12)5-4-6-10(11)13-2/h1,4-6,8H,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZRUPFWAKAIAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC#C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406392 | |

| Record name | 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58758-45-5 | |

| Record name | 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Strategic Importance of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

An In-depth Technical Guide to the Synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

This guide provides a comprehensive overview of the synthesis, mechanism, and application of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, a valuable intermediate in medicinal chemistry and materials science. Designed for researchers and drug development professionals, this document delves into the causal factors behind experimental choices, ensuring a deep and practical understanding of the synthetic protocol.

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is a bespoke chemical scaffold of significant interest in modern organic synthesis. Its value lies in the orthogonal reactivity of its two key functional groups: the aldehyde and the terminal alkyne. The aldehyde serves as a versatile handle for forming imines, and for participating in various condensation and multicomponent reactions, such as the Hantzsch pyridine synthesis.[1] The terminal alkyne is a premier functional group for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the efficient construction of 1,2,3-triazole linkages.[2][3] This dual functionality makes it a powerful building block for generating libraries of complex molecules with potential therapeutic applications, including the development of multitarget-directed ligands for neurodegenerative diseases like Alzheimer's.[1]

The primary and most reliable method for its preparation is the Williamson ether synthesis, a classic yet robust Sₙ2 reaction. This guide will focus on the practical execution and theoretical underpinnings of this specific transformation.

The Williamson Ether Synthesis: Mechanism and Rationale

The synthesis is achieved by reacting 2-hydroxy-3-methoxybenzaldehyde (ortho-vanillin) with propargyl bromide in the presence of a mild base. The reaction proceeds via a classical Sₙ2 mechanism, which can be dissected into two critical steps.

Step 1: Deprotonation to Form a Nucleophile The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 2-hydroxy-3-methoxybenzaldehyde. A base, typically anhydrous potassium carbonate (K₂CO₃), is employed for this purpose. The phenolic proton is sufficiently acidic (pKa ≈ 10) that a strong base like sodium hydride is unnecessary and could induce undesirable side reactions. The carbonate anion is basic enough to abstract the proton, generating a potent phenoxide nucleophile. This step is crucial as it dramatically increases the nucleophilicity of the oxygen atom compared to the neutral hydroxyl group.

Step 2: Sₙ2 Displacement The resulting phenoxide ion attacks the electrophilic methylene carbon of propargyl bromide. Propargyl bromide is an excellent substrate for Sₙ2 reactions because it is a primary halide, which minimizes steric hindrance and virtually eliminates the possibility of a competing E2 elimination reaction.[4][5][6] The nucleophilic attack occurs from the backside of the C-Br bond, leading to an inversion of configuration (though not relevant for this achiral center) and displacement of the bromide ion, a good leaving group. This concerted step forms the desired ether linkage.

Diagram: Reaction Mechanism

Caption: The reaction proceeds via deprotonation followed by Sₙ2 nucleophilic substitution.

Validated Experimental Protocol

This protocol is a synthesized consensus from established literature procedures, ensuring high reproducibility and yield.[1][2]

Reagents and Materials

| Compound | Formula | MW ( g/mol ) | CAS No. | Role |

| 2-Hydroxy-3-methoxybenzaldehyde | C₈H₈O₃ | 152.15 | 148-53-8 | Starting Material |

| Propargyl Bromide (80% in toluene) | C₃H₃Br | 118.96 | 106-96-7 | Electrophile |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | Base |

| Acetone (or DMF) | C₃H₆O | 58.08 | 67-64-1 | Solvent |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying Agent |

Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-3-methoxybenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.3-1.5 eq.), and acetone (approx. 15-20 mL per gram of starting aldehyde).

-

Scientist's Note: The use of anhydrous K₂CO₃ is critical; any moisture can quench the phenoxide intermediate. Acetone is a suitable solvent due to its ability to dissolve the reactants and its low boiling point, which simplifies removal during work-up. For less reactive substrates, a more polar aprotic solvent like dimethylformamide (DMF) can accelerate the reaction, although its high boiling point makes it more difficult to remove.[2][7]

-

-

Addition of Electrophile: To the stirring suspension, add propargyl bromide (1.1-1.6 eq.) dropwise at room temperature.

-

Scientist's Note: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting aldehyde. The reaction is typically exothermic and should be monitored.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up:

-

Filter the reaction mixture to remove the solid potassium carbonate and potassium bromide byproduct.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Pour the resulting residue into 100 mL of cold water and extract the aqueous mixture with ethyl acetate or chloroform (3 x 50 mL).[2]

-

Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This removes any remaining inorganic salts and DMF if it was used as the solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of hexane and ethyl acetate (e.g., starting with 9:1 and moving to 4:1 v/v) to isolate the pure 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde.[2] The product is typically obtained as a yellow or off-white solid.

Diagram: Experimental Workflow

Caption: A standard workflow for the synthesis and purification of the target compound.

Product Characterization and Data

The identity and purity of the final compound are confirmed through standard analytical techniques.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [8] |

| Molecular Weight | 190.19 g/mol | [8] |

| Appearance | Yellow / Off-white solid | [2][9] |

| Melting Point | ~95 °C (Varies with purity) | [9] |

| Boiling Point | 325.2±32.0 °C (Predicted) | [9] |

| IUPAC Name | 3-methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde | [8] |

Spectroscopic Data

-

¹H-NMR (CDCl₃, 300 MHz) δ (ppm): 9.87 (s, 1H, -CHO), 7.52–7.39 (m, 2H, Ar-H), 7.14 (d, J = 8.1 Hz, 1H, Ar-H), 4.86 (d, J = 2.3 Hz, 2H, -OCH₂-), 3.94 (s, 3H, -OCH₃), 2.56 (t, J = 2.4 Hz, 1H, -C≡CH).[1]

-

Expert Analysis: The key signals confirming the structure are the aldehyde proton singlet around 9.87 ppm, the alkyne proton triplet at 2.56 ppm, and the doublet for the methylene protons adjacent to the ether oxygen at 4.86 ppm.

-

Expected Yield

-

Yield: 75-95%.[1][2] The yield is highly dependent on the purity of the starting materials and the efficiency of the purification process.

Conclusion

The Williamson ether synthesis provides an efficient and reliable route to 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. By understanding the underlying Sₙ2 mechanism and the rationale for the choice of reagents and conditions, researchers can confidently execute this protocol. The resulting compound is a highly valuable and versatile intermediate, poised for use in the construction of novel molecular architectures for drug discovery and advanced materials development.

References

-

Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. IUCrData, 1(12), x161919. [Link]

-

Pisani, L., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. PubMed Central. [Link]

-

ResearchGate. 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. [Link]

-

PubChem. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. National Center for Biotechnology Information. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

Chemistry LibreTexts. (2020). The Williamson Ether Synthesis. [Link]

Sources

- 1. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. jk-sci.com [jk-sci.com]

- 8. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE | 5651-83-2 [chemicalbook.com]

A Comprehensive Technical Guide to the Chemical Properties and Applications of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

Abstract

This technical guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. This document details its synthesis from readily available precursors, analyzes its key reactive centers—the aldehyde and the terminal alkyne—and discusses its utility as a synthetic building block. Particular emphasis is placed on its role in click chemistry and as a precursor to complex heterocyclic systems. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Nomenclature

3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, a derivative of vanillin, is a key intermediate in organic synthesis.[1][2] It is important to clarify a potential point of confusion in its nomenclature. While the topic specifies "3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde," the overwhelmingly documented compound in scientific literature is the constitutional isomer, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS No. 5651-83-2).[3][4][5] This guide will focus on the latter, more scientifically established compound, assuming it to be the molecule of interest.

This compound incorporates two highly valuable functional groups: a benzaldehyde moiety and a terminal alkyne (propargyl group).[6] The aldehyde is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensation, reductive amination, and additions. The propargyl group, with its terminal alkyne, is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient construction of 1,2,3-triazole rings.[1][2] This dual functionality makes it a powerful building block for creating complex molecular architectures.[6][7]

Physicochemical and Crystallographic Properties

The fundamental properties of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde are summarized in the table below. These properties are essential for its handling, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [3][4][5] |

| Molecular Weight | 190.19 g/mol | [3][8] |

| CAS Number | 5651-83-2 | [3][4][5] |

| Appearance | White to off-white/yellow solid | [1][5] |

| Melting Point | 95 °C (458 K) | [2][4] |

| Boiling Point | 325.2±32.0 °C (Predicted) | [4] |

| Density | 1.146±0.06 g/cm³ (Predicted) | [4] |

| Topological Polar Surface Area | 35.5 Ų | [3][8] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Rotatable Bonds | 4 | [3] |

Crystal Structure Insights

X-ray crystallographic studies have revealed that in the solid state, molecules of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde are linked by C—H⋯O hydrogen bonds, forming inversion dimers.[1][2] These dimers further assemble into sheets.[1][2] The prop-2-yn-1-yl group is significantly inclined relative to the benzene ring, with a reported dihedral angle of 69.7°.[1][2] This structural information is critical for understanding its solid-state packing and potential polymorphic behavior.

Synthesis and Purification

The synthesis of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a straightforward and high-yielding procedure, typically achieved through the Williamson ether synthesis. The causality behind this choice is the high acidity of the phenolic proton of vanillin and the excellent reactivity of propargyl bromide as an electrophile.

Standard Laboratory Protocol

This protocol is based on established literature procedures.[1][2]

Reactants:

-

4-Hydroxy-3-methoxybenzaldehyde (Vanillin)

-

Propargyl bromide (80 wt. % in toluene is commonly used)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Dry N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq.) in dry DMF, add anhydrous potassium carbonate (1.2-1.5 eq.). The carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. DMF is chosen as the solvent due to its high polarity, which aids in dissolving the reactants and the intermediate phenoxide salt, and its aprotic nature, which prevents side reactions.

-

Alkylation: To the stirred suspension, add propargyl bromide (1.0-1.2 eq.) dropwise at room temperature. The reaction is typically stirred at room temperature for 24 hours.[1] The nucleophilic phenoxide attacks the electrophilic methylene carbon of propargyl bromide in an Sₙ2 reaction, displacing the bromide and forming the desired ether linkage.

-

Work-up: Upon completion (monitored by TLC), the reaction mixture is poured into a large volume of water. This step quenches the reaction and precipitates the organic product while dissolving the inorganic salts (K₂CO₃, KBr).

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as chloroform (CHCl₃) or ethyl acetate.[1] The combined organic layers are then washed with water and brine to remove any remaining DMF and inorganic impurities.

-

Drying and Concentration: The organic phase is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid is purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v), to afford the pure product as a yellow solid.[1] A yield of approximately 78% can be expected.[1][2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this molecule stems from the orthogonal reactivity of its aldehyde and alkyne functionalities.

Reactions at the Alkyne Terminus: Click Chemistry

The terminal propargyl group is an ideal substrate for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a powerful click reaction used to form 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it a cornerstone of drug discovery and bioconjugation. The aldehyde group typically remains unaffected under standard CuAAC conditions. This allows for the introduction of a triazole-linked substituent, followed by further modification of the aldehyde. This strategy has been used to synthesize 1,2,3-triazole molecules that can act as chemotherapeutic agents.[1][2]

Caption: General scheme for the CuAAC click reaction.

Reactions at the Aldehyde Group

The benzaldehyde functionality is a gateway to a vast array of chemical transformations.

-

Condensation Reactions: It readily undergoes condensation with hydrazines to form hydrazones. For instance, reaction with 2-hydrazinopyridine yields the corresponding Schiff base, a ligand used in the synthesis of metal complexes.[9] These reactions are fundamental in creating C=N bonds.

-

Propargylation: The aldehyde can be attacked by nucleophilic propargylating agents, such as allenylzinc reagents, to form homopropargyl alcohols.[10] This reaction creates a new stereocenter and adds another alkyne functionality to the molecule, opening avenues for further complex syntheses.[11][12]

-

Reductive Amination: The aldehyde can be converted to an amine via reductive amination, providing a route to attach this molecular scaffold to other molecules via an amine linkage.

-

Oxidation/Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to a benzyl alcohol, providing access to different functional group manifolds.

Spectroscopic Characterization

While full spectra require experimental acquisition, the key identifying signals in various spectroscopic techniques can be predicted based on the molecule's structure.

-

¹H NMR: Expected signals include a singlet for the methoxy protons (~3.9 ppm), a singlet for the acetylenic proton (~2.5 ppm), a doublet for the propargylic methylene protons (~4.8 ppm), aromatic protons in the 6.9-7.5 ppm region, and a singlet for the aldehyde proton (~9.8 ppm).

-

¹³C NMR: Key signals would be the aldehyde carbonyl carbon (~190 ppm), carbons of the aromatic ring (110-155 ppm), the acetylenic carbons (~75 and ~78 ppm), the propargylic methylene carbon (~56 ppm), and the methoxy carbon (~56 ppm).[9][13]

-

FTIR: Characteristic vibrational bands would include a strong C=O stretch for the aldehyde (~1680-1700 cm⁻¹), a sharp ≡C-H stretch for the terminal alkyne (~3300 cm⁻¹), a C≡C stretch (~2100-2200 cm⁻¹), and C-O ether stretches (~1000-1300 cm⁻¹).

Safety and Handling

Based on data for similar compounds, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde should be handled with care in a well-ventilated fume hood.[8] It may cause skin and serious eye irritation.[5][8] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Store in a cool, dry place, preferably under an inert atmosphere like nitrogen.[5]

Conclusion

3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is a highly valuable and versatile synthetic intermediate. Its straightforward synthesis from inexpensive starting materials and the presence of two distinct and highly reactive functional groups make it an attractive building block for a wide range of applications. Its utility in click chemistry for the construction of triazole-containing compounds is particularly notable, providing a reliable route to novel molecular entities with potential applications in pharmaceutical and materials science research.[6][7] This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic endeavors.

References

-

PubChem. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. IUCrData, 1(12), x161919. Retrieved from [Link]

-

J&K Scientific. (n.d.). 3-(Prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]

-

Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]

-

Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. ResearchGate. Retrieved from [Link]

-

Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

Organic Letters. (2022). Ligand-accelerated Enantioselective Propargylation of Aldehydes via Allenylzinc Reagents. ACS Publications. Retrieved from [Link]

-

National Institutes of Health. (2021). Photoredox Propargylation of Aldehydes Catalytic in Titanium. PMC. Retrieved from [Link]

-

ResearchGate. (2021). Photoredox cobalt-catalyzed regio-, diastereo- and enantioselective propargylation of aldehydes via propargyl radicals. Retrieved from [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE CAS#: 5651-83-2 [m.chemicalbook.com]

- 5. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE | 5651-83-2 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. jk-sci.com [jk-sci.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Photoredox Propargylation of Aldehydes Catalytic in Titanium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.library.ualberta.ca [journals.library.ualberta.ca]

The Strategic Utility of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde: A Bifunctional Building Block for Advanced Organic Synthesis

Abstract

In the landscape of modern organic synthesis, the demand for versatile and highly functionalized building blocks is perpetual. 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, the propargyl ether of o-vanillin, emerges as a preeminent example of such a scaffold. Possessing two chemically distinct and strategically positioned reactive centers—an aldehyde and a terminal alkyne—this molecule transcends its role as a simple precursor. The ortho orientation of these functional groups enables a rich and diverse reaction portfolio, ranging from independent, chemoselective transformations to powerful intramolecular cyclizations for the rapid construction of complex heterocyclic frameworks. This technical guide provides an in-depth exploration of the synthesis, reactivity, and strategic applications of this compound, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.

Core Attributes: Synthesis and Physicochemical Profile

The synthetic utility of any building block begins with its accessibility and well-defined physical characteristics. 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is readily prepared from the commercially available and bio-sourced platform chemical, o-vanillin (2-hydroxy-3-methoxybenzaldehyde).

Synthesis via Williamson Etherification

The most direct and efficient route to the title compound is the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group of o-vanillin to form a nucleophilic phenoxide, which subsequently displaces a halide from propargyl bromide. The causality behind this choice is clear: the reaction is robust, high-yielding, and utilizes readily available starting materials.

The choice of a moderately weak base like potassium carbonate (K₂CO₃) is critical; it is sufficiently basic to deprotonate the phenol (pKa ≈ 10) but not the terminal alkyne (pKa ≈ 25), ensuring the chemoselective formation of the ether without side reactions.[1][2] A polar aprotic solvent such as dimethylformamide (DMF) or acetone is employed to solubilize the phenoxide salt and facilitate the Sₙ2 displacement.[1][3]

Caption: Synthesis of the title compound via Williamson ether synthesis.

Detailed Synthetic Protocol

-

To a solution of o-vanillin (1.0 eq) in anhydrous acetone (approx. 0.1 M), add anhydrous potassium carbonate (1.3 eq).[3]

-

Stir the resulting suspension vigorously at room temperature for 15-20 minutes.

-

Add propargyl bromide (1.2-1.6 eq, typically as an 80% solution in toluene) dropwise to the mixture.[3]

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde as a solid.

Physicochemical Properties

A thorough understanding of the compound's physical properties is essential for its handling, storage, and use in subsequent reactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | - |

| Molecular Weight | 190.19 g/mol | - |

| Appearance | Pale yellow to brown solid | [4] |

| Melting Point | 40-42 °C (for parent o-vanillin) | |

| Boiling Point | 265-266 °C (for parent o-vanillin) | |

| Solubility | Soluble in chloroform, methanol, ethyl acetate, acetone | [4] |

| CAS Number (Parent) | 148-53-8 (o-vanillin) | [5] |

Note: Specific data for the title compound is not widely published; properties of the well-characterized starting material, o-vanillin, are provided for reference.

A Duality of Function: The Reaction Chemistry

The synthetic power of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde lies in the ability to selectively address its two functional groups or to engage them in concert for powerful intramolecular transformations.

Independent Reactivity: The Alkyne Moiety

The terminal alkyne is a gateway to a vast array of transformations, most notably metal-catalyzed cross-coupling and cycloaddition reactions.

The CuAAC reaction, the cornerstone of "click chemistry," provides an exceptionally efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[6][7] This transformation is invaluable for linking the benzaldehyde core to other molecular fragments in drug discovery, materials science, and bioconjugation.[8] The mechanism involves the in situ formation of a copper(I) acetylide, which then reacts with an organic azide.[9]

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Independent Reactivity: The Aldehyde Moiety

The aromatic aldehyde group offers a complementary set of reactions, primarily involving nucleophilic addition and condensation.

-

Condensation Reactions: It readily undergoes Knoevenagel or Claisen-Schmidt condensations with active methylene compounds or ketones to form α,β-unsaturated systems.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃) provides a direct route to substituted benzylamines.

-

Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid (e.g., using Pinnick oxidation) or reduced to a benzyl alcohol (e.g., using NaBH₄). [10]* Wittig Reaction: Reaction with phosphorus ylides converts the aldehyde into an alkene, providing a powerful method for C=C bond formation.

Synergistic Reactivity: Intramolecular Cyclizations

The true elegance of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is revealed when the two functional groups react in concert. Their ortho positioning is ideal for intramolecular cyclization reactions, providing rapid access to valuable oxygen-containing heterocyclic scaffolds like chromenes. [11][12]These structures are privileged motifs in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. [13][14] A common and powerful transformation is the acid- or metal-catalyzed intramolecular hydroalkoxylation/cyclization. In this process, the aldehyde is first converted into a reactive intermediate (e.g., an acetal or an enol ether), which then undergoes nucleophilic attack by the alkyne, followed by cyclization to form the chromene ring system.

Applications in Target-Oriented Synthesis

The diverse reactivity profile of this building block makes it a valuable precursor in several key areas of chemical science.

-

Medicinal Chemistry: It serves as a key intermediate for the synthesis of novel 1,2,3-triazole-linked hybrids and chromene derivatives, which are actively investigated as potential anticancer, anti-inflammatory, and neuroprotective agents. [3][14]The ability to rapidly generate libraries of compounds via CuAAC or multi-component reactions involving the aldehyde makes it ideal for structure-activity relationship (SAR) studies.

-

Heterocyclic Chemistry: It is a premier starting material for the synthesis of fused benzopyran systems. The intramolecular cyclization pathways offer a streamlined approach to complex molecular architectures that would otherwise require lengthy, multi-step sequences. [11][15]* Materials Science: The terminal alkyne allows for the incorporation of this aromatic unit into polymers and other materials via polymerization or post-functionalization using click chemistry, imparting specific photophysical or material properties.

Authoritative Experimental Protocols

Trustworthiness in synthetic chemistry is built on reproducible and well-described procedures. The following protocols are representative of the key transformations discussed.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol adaptable for the title compound.

-

In a reaction vial, dissolve 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde (1.0 eq) and the desired organic azide (1.0-1.1 eq) in a 1:1 mixture of t-butanol and water. [16]2. To this solution, add sodium ascorbate (0.1-0.2 eq) from a freshly prepared aqueous stock solution.

-

Finally, add copper(II) sulfate pentahydrate (0.01-0.05 eq). [7]4. Seal the vial and stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS. Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the resulting triazole product by column chromatography or recrystallization.

Protocol 2: Sonogashira Cross-Coupling

This is a general protocol adaptable for the title compound.

-

To a degassed solution of an aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq) in a suitable solvent (e.g., THF/triethylamine, 2:1), add 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde (1.2 eq). [17]2. Purge the reaction vessel with an inert gas (Argon or Nitrogen) and stir at room temperature or with gentle heating (40-60 °C) until the starting halide is consumed (monitor by TLC/GC-MS).

-

Upon completion, cool the reaction, dilute with diethyl ether or ethyl acetate, and filter through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the coupled product.

Conclusion

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is far more than a simple aromatic aldehyde. Its bifunctional nature, combined with the strategic ortho placement of its reactive groups, provides a powerful platform for both divergent and convergent synthetic strategies. From the reliable and chemoselective reactions of its individual functional groups to the elegant intramolecular cascades that rapidly build molecular complexity, this building block offers a compelling blend of versatility, efficiency, and strategic value. For researchers and scientists aiming to construct novel heterocyclic systems for applications in medicine and materials, a thorough understanding of this compound's potential is a significant asset.

References

-

Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. IUCrData, 1(12), x161919. Available at: [Link]

-

Wang, Y. (n.d.). 28664-35-9 - Indole Building Blocks. Indole Building Blocks. Available at: [Link]

-

Di Nicola, C., et al. (2018). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Molecules, 23(11), 2893. Available at: [Link]

-

Hong, V., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]

-

Kotha, S., & Rashid, M. (2024). Synthesis of 2H-Chromenes, and chromenes fused hetrocyclic compounds using O-propargylated benzaldehydes. ResearchGate. Available at: [Link]

-

Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. Available at: [Link]

-

Wikipedia contributors. (2024). Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: [Link]

-

Li, P., et al. (2011). Copper(i) catalysed azide–alkyne cycloaddition reactions (CuAAC) in liquid ammonia. Organic & Biomolecular Chemistry, 9(22), 7964-7968. Available at: [Link]

-

Singh, S., et al. (2023). Synthesis of chromene and its derivatives. ResearchGate. Available at: [Link]

-

Kishimoto, N., & Hosoya, T. (2016). Elimination mechanism of vanillin from non-phenolic β-O-4-type terminals formed in guaiacyl lignin: a combined kinetic and theoretical study. Holzforschung, 70(10), 921-930. Available at: [Link]

-

Ali, T. S., et al. (2023). Synthesis of benzimidazole substituted 4H-chromenes. ResearchGate. Available at: [Link]

-

Buckley, B. R., et al. (2024). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 80(3). Available at: [Link]

-

Pearl, I. A. (1946). The Cannizzaro reaction of Vanillin. Journal of the American Chemical Society, 68(10), 2180-2182. Available at: [Link]

-

Pérez-Areales, F. J., et al. (2020). Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels. Molecules, 25(6), 1335. Available at: [Link]

-

Kumar, D., & Kumar, N. (2023). Synthesis of Chromene Derivatives from α,β-Unsaturated Aldehydes: A Review. ChemistrySelect, 8(23), e202300977. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

-

Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia. Available at: [Link]

-

Li, G., et al. (2018). Gold(i) catalyzed tandem cyclization of propargylic esters to 4-acyloxy-1,2-dihydroquinolines. Chemical Communications, 54(78), 11019-11022. Available at: [Link]

-

Glotz, G., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(11), 1381. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Available at: [Link]

-

Olivi, N., et al. (2007). Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. Synlett, 2007(10), 1555-1558. Available at: [Link]

-

Ghorab, M. M., et al. (2016). Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions. Molecules, 21(11), 1463. Available at: [Link]

-

Ciriminna, R., & Pagliaro, M. (2022). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Frontiers in Chemistry, 10, 933333. Available at: [Link]

-

Kumar, R., et al. (2012). A Review on the Vanillin derivatives showing various Biological activities. International Journal of PharmTech Research, 4(1), 266-279. Available at: [Link]

-

Williamson, K. L. (1992). Microscale Reactions of Vanillin. Journal of Chemical Education, 69(1), A43. Available at: [Link]

-

Organ, M. G., et al. (n.d.). Flow Chemistry: Sonogashira Coupling. Available at: [Link]

-

Ezhilarasu, T., & Balasubramanian, S. (2016). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. ResearchGate. Available at: [Link]

-

Zhang, H., et al. (2022). Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones. New Journal of Chemistry, 46(31), 14787-14802. Available at: [Link]

-

Zhang, S., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(10), 5773-5777. Available at: [Link]

-

The Good Scents Company. (n.d.). ortho-vanillin, 148-53-8. Available at: [Link]

-

Yamazaki, S., et al. (2018). Intramolecular cyclization reactions of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates and related compounds. Organic & Biomolecular Chemistry, 16(11), 1864-1874. Available at: [Link]

-

Kita, Y., et al. (2007). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, (47), 5001-5003. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Methoxysalicylaldehyde CAS#: 148-53-8 [m.chemicalbook.com]

- 5. 148-53-8|2-Hydroxy-3-methoxybenzaldehyde|BLD Pharm [bldpharm.com]

- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 8. scispace.com [scispace.com]

- 9. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Design of New Benzo[h]chromene Derivatives: Antitumor Activities and Structure-Activity Relationships of the 2,3-Positions and Fused Rings at the 2,3-Positions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Chromene Derivatives from α,β‐Unsaturated Aldehydes: A Review | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira Coupling [organic-chemistry.org]

Topic: o-Propargyloxy-benzaldehyde Derivatives for Click Chemistry: A Heterobifunctional Tool for Advanced Bioconjugation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth exploration of o-propargyloxy-benzaldehyde, a versatile heterobifunctional linker. We will delve into its synthesis, characterization, and pivotal role in click chemistry, offering both foundational knowledge and field-proven insights for its practical application in drug discovery and bioconjugation.

Introduction: The Strategic Advantage of Heterobifunctional Linkers in Click Chemistry

The advent of click chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has revolutionized the way scientists approach molecular assembly.[1][2][3] Its high efficiency, specificity, and biocompatibility have made it an indispensable tool for creating complex molecular architectures, from novel drug candidates to advanced biomaterials.[4][5]

At the heart of many of these applications lies the need for heterobifunctional linkers—molecules that possess two distinct reactive groups. o-Propargyloxy-benzaldehyde is an exemplary member of this class, featuring:

-

An alkyne group (propargyl ether): The workhorse of CuAAC, ready to "click" with an azide-functionalized molecule.

-

An aldehyde group : A versatile chemical handle for conjugation to various biomolecules, particularly through reactions with amines or hydrazides.[6][7][8]

This dual functionality allows for a sequential and controlled approach to bioconjugation. For instance, a biomolecule can first be tagged with the aldehyde, followed by the attachment of a second molecule via the alkyne, opening up a vast landscape of possibilities in drug delivery, diagnostics, and proteomics.[2]

Synthesis and Characterization of o-Propargyloxy-benzaldehyde

The synthesis of o-propargyloxy-benzaldehyde is typically achieved through a straightforward and robust Williamson ether synthesis. This reaction is a cornerstone of organic chemistry, valued for its reliability and high yields.

Causality Behind the Synthetic Protocol

The chosen protocol involves the reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with propargyl bromide.

-

Base (K₂CO₃): A moderately strong base like potassium carbonate is crucial for deprotonating the phenolic hydroxyl group of 2-hydroxybenzaldehyde. This creates a nucleophilic phenoxide ion, which is essential for attacking the electrophilic carbon of propargyl bromide.

-

Solvent (Acetone): Acetone is an ideal polar aprotic solvent for this reaction. It effectively dissolves the reactants while not participating in the reaction itself. Its boiling point allows for refluxing to increase the reaction rate without requiring excessively high temperatures that could lead to side reactions.

-

Propargyl Bromide: This reagent provides the essential alkyne functionality. The bromine atom is a good leaving group, facilitating the nucleophilic substitution reaction.

Detailed Experimental Protocol: Synthesis of o-Propargyloxy-benzaldehyde

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxybenzaldehyde (10 mmol, 1.22 g), potassium carbonate (K₂CO₃, 20 mmol, 2.76 g), and acetone (30 mL).[9]

-

Addition of Reagent: While stirring, add propargyl bromide (80% solution in toluene, ~12 mmol, 1.4 ml) dropwise to the mixture.

-

Reaction: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Extraction: Evaporate the acetone under reduced pressure. Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

-

Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate by rotary evaporation. The crude product can be purified by column chromatography on silica gel (eluent: petroleum ether: ethyl acetate = 5:1) to yield o-propargyloxy-benzaldehyde as a pure compound.[9]

Characterization

The successful synthesis of o-propargyloxy-benzaldehyde should be confirmed through standard analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈O₂ | [10] |

| Molecular Weight | 160.17 g/mol | [10] |

| Appearance | White to light yellow powder/crystal | [11] |

| CAS Number | 29978-83-4 | [10] |

Spectroscopic analysis is essential for structural confirmation:

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~10.5 ppm), aromatic protons (6.9-7.9 ppm), the methylene protons of the propargyl group (~4.8 ppm), and the acetylenic proton (~2.5 ppm).

-

¹³C NMR: Look for signals corresponding to the carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the propargyl group (alkyne carbons ~75-80 ppm, methylene carbon ~56 ppm).

-

FT-IR: Key vibrational bands include the C=O stretch of the aldehyde (~1690 cm⁻¹), the C≡C stretch of the alkyne (~2120 cm⁻¹), and the ≡C-H stretch (~3290 cm⁻¹).

Applications in Click Chemistry: The CuAAC Reaction

The true utility of o-propargyloxy-benzaldehyde is realized in its application as a building block in the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable triazole ring, covalently linking the benzaldehyde derivative to an azide-containing molecule.[1][12][]

The Mechanism and Rationale of CuAAC

The CuAAC reaction is not a simple cycloaddition; it is a multi-step process catalyzed by a copper(I) species.[1]

-

Catalyst: Copper(I) is the active catalyst. It is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[14] This is a critical consideration for biocompatibility, as the in situ generation minimizes the concentration of potentially cytotoxic free copper ions.

-

Ligands: In bioconjugation, ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used. These ligands stabilize the Cu(I) oxidation state, prevent copper-mediated damage to biomolecules, and accelerate the reaction rate.[14]

-

Solvent: The reaction is remarkably versatile and can be performed in a variety of solvents, including water, which is a significant advantage for biological applications.[12]

Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Experimental Protocol: CuAAC Bioconjugation

This protocol provides a general framework for conjugating an azide-containing molecule (e.g., an azide-modified peptide) to an o-propargyloxy-benzaldehyde derivative.

-

Preparation of Reagents:

-

Dissolve the o-propargyloxy-benzaldehyde derivative in a suitable solvent (e.g., DMSO or DMF).

-

Dissolve the azide-containing biomolecule in an aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), a ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).[14]

-

-

Reaction Mixture:

-

In a microcentrifuge tube, combine the o-propargyloxy-benzaldehyde derivative (1.2-2 equivalents) and the azide-containing biomolecule (1 equivalent).

-

Add the CuSO₄ and ligand solution. A 5:1 ligand-to-copper ratio is often recommended to protect biomolecules.[14]

-

Initiate the reaction by adding the sodium ascorbate solution. The final concentration of copper is typically in the range of 0.1-1 mM.

-

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods if the biomolecule is sensitive.

-

Purification: The resulting triazole conjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or HPLC.

Leveraging the Aldehyde: The Second Conjugation Step

Once the triazole linkage is formed, the aldehyde group of the o-propargyloxy-benzaldehyde moiety becomes the reactive site for further functionalization. This is particularly useful for attaching the construct to proteins or other amine-containing molecules.

Hydrazone and Oxime Ligation

The aldehyde group can react with hydrazides or aminooxy compounds to form stable hydrazone or oxime linkages, respectively.[2][6] These reactions are highly specific and can be performed under mild, biocompatible conditions.

Caption: Sequential bioconjugation workflow using o-propargyloxy-benzaldehyde.

Application in Fluorescent Labeling

A common application is the fluorescent labeling of proteins.[15] An azide-functionalized fluorophore can be "clicked" to o-propargyloxy-benzaldehyde. The resulting aldehyde-bearing fluorescent probe can then be used to label a protein that has been functionalized with a hydrazide or aminooxy group. This strategy provides a high degree of control over the labeling process.[16][17]

Conclusion: A Versatile Tool for the Modern Chemist

o-Propargyloxy-benzaldehyde and its derivatives are powerful tools in the field of chemical biology and drug discovery. Their heterobifunctional nature allows for a modular and sequential approach to constructing complex bioconjugates. By understanding the principles behind their synthesis and reactivity, researchers can leverage these molecules to advance their work in areas ranging from targeted drug delivery to high-resolution cellular imaging. The robustness of the Williamson ether synthesis for their preparation and the unparalleled efficiency of the CuAAC reaction for their application make them a valuable addition to any modern chemical toolkit.

References

- ACS Omega. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms.

- Chem-Impex. (n.d.). 4-(Propargyloxy)benzaldehyde.

- Chemie Brunschwig. (n.d.). Click Chemistry.

- SciSpace. (2011).

- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

- ResearchGate. (n.d.). Cu catalyzed azide-alkyne cycloaddition (CuAAC) between propargyl amine....

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides.

- The Royal Society of Chemistry. (n.d.). Supporting information.

- PrepChem.com. (n.d.). Synthesis of 4-(2-propynyloxy) benzaldehyde.

- PLOS. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation.

- CymitQuimica. (n.d.). 4-(Propargyloxy)benzaldehyde.

- PubMed Central. (2012, November 1). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging.

- Labinsights. (2024, October 22). A Comprehensive Guide to Click Chemistry Reaction.

- Wikipedia. (n.d.). Click chemistry.

- YouTube. (2020, January 28).

- PubChem. (n.d.). 4-(Propargyloxy)benzaldehyde.

- ResearchGate. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives.

- PubChem. (n.d.). 2-(Propargyloxy)benzaldehyde.

- Benchchem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.

- NIH. (n.d.). Site-specific chemical protein conjugation using genetically encoded aldehyde tags.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis.

- PubMed Central. (n.d.). Fluorescent labeling and modification of proteins.

- PubMed Central. (n.d.). Bioorthogonal Protein Conjugation: Application to the Development of a Highly Sensitive Bioluminescent Immunoassay for the Detection of Interferon-γ.

- YouTube. (2022, October 9).

- Benchchem. (n.d.). Application Notes: Bioconjugation Techniques Using Aldehyde-Reactive Linkers.

- NIH. (n.d.). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.

- ResearchGate. (2019, May 16). Recent applications of click chemistry in drug discovery.

- TCI Chemicals. (n.d.). Fluorescent Labeling Dyes.

- Materials Advances (RSC Publishing). (n.d.). Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging.

- ATDBio. (n.d.). Nucleic Acids Book - Chapter 9: Synthesis and properties of fluorescent oligonucleotides.

- Selleck Chemicals. (n.d.). Propargyl-C1-NHS ester.

- Vector Labs. (n.d.). Propargyl-NHS Ester.

- ResearchGate. (2025, August 10).

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labinsights.nl [labinsights.nl]

- 3. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. rsc.org [rsc.org]

- 10. 2-(Propargyloxy)benzaldehyde | C10H8O2 | CID 583037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 4-(Propargyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 12. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 14. scispace.com [scispace.com]

- 15. Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescent labeling of biocompatible block copolymers: synthetic strategies and applications in bioimaging - Materials Advances (RSC Publishing) [pubs.rsc.org]

"synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde from vanillin"

An In-depth Technical Guide for the Synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde from Vanillin

Abstract

This technical guide provides a comprehensive scientific walkthrough for the synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, a valuable chemical intermediate, starting from the renewable feedstock vanillin. The synthetic pathway involves a critical isomerization to produce the key intermediate, ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde), followed by a highly efficient O-propargylation via the Williamson ether synthesis. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, step-by-step protocols but also in-depth explanations of the underlying reaction mechanisms and the strategic rationale behind experimental choices. The guide emphasizes safety, efficiency, and validation, providing a robust framework for the successful laboratory-scale production of this versatile propargylated benzaldehyde derivative, a key building block for applications in medicinal chemistry, particularly in "click" chemistry for synthesizing 1,2,3-triazole derivatives.[1][2][3]

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is one of the most significant flavor compounds in the chemical industry and is readily available from both natural sources and industrial synthesis, often from lignin, a byproduct of the paper industry.[4][5][6] Its structure, featuring three reactive functional groups—aldehyde, hydroxyl, and ether—makes it an exceptionally versatile and economically attractive building block for the synthesis of more complex molecules.[1][5]

This guide focuses on the transformation of vanillin into a less common but highly valuable isomer, 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde. This target molecule is distinguished by two key features: the hydroxyl group is positioned ortho to the aldehyde, and it is functionalized with a terminal alkyne (propargyl group). This terminal alkyne is a powerful functional handle for modern synthetic transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry.[2] The resulting 1,2,3-triazole-linked molecules have demonstrated significant potential as chemotherapeutic agents.[3]

The synthetic challenge lies in the fact that a direct O-propargylation of vanillin would occur at the 4-hydroxyl position.[7] Therefore, a multi-step approach is necessary, beginning with the synthesis of the key intermediate, ortho-vanillin.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages. The first stage addresses the constitutional isomerization required to move the reactive hydroxyl group from the para-position (C4) in vanillin to the ortho-position (C2) to form ortho-vanillin. The second stage involves the etherification of this ortho-hydroxyl group with a propargyl moiety.

Caption: High-level overview of the two-stage synthetic pathway.

Part 1: Synthesis of the Key Intermediate: ortho-Vanillin

The synthesis of ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) is the critical first phase. While vanillin itself is not directly converted to its ortho-isomer, ortho-vanillin is readily synthesized from guaiacol, the same petrochemical precursor used for the industrial production of vanillin.[4][8] Several methods exist for the ortho-formylation of phenols, including the Duff reaction and the Reimer-Tiemann reaction.[9][10]

The Reimer-Tiemann reaction is selected for this guide due to its well-established mechanism for introducing a formyl (-CHO) group preferentially at the ortho position of a phenol.[11][12] The reaction utilizes chloroform (CHCl₃) and a strong base to generate dichlorocarbene (:CCl₂), a highly reactive electrophile, in situ.[10][13]

Mechanism Insight: The Reimer-Tiemann Reaction

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenoxide ring attacks the electrophilic dichlorocarbene. The ortho-selectivity is favored due to the interaction between the phenoxide oxygen and the incoming carbene.

Caption: Mechanism of the Reimer-Tiemann ortho-formylation reaction.

Experimental Protocol: Synthesis of ortho-Vanillin

This protocol is adapted from established procedures for the Reimer-Tiemann reaction.[12]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |

| Guaiacol | 124.14 | 100 | 12.41 g |

| Sodium Hydroxide | 40.00 | 800 | 32.0 g |

| Chloroform (CHCl₃) | 119.38 | 200 | 16.1 mL |

| Ethanol | - | - | 200 mL |

| Water | - | - | 100 mL |

| Hydrochloric Acid | - | - | As needed |

| Ethyl Acetate | - | - | For extraction |

Procedure:

-

Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, dissolve sodium hydroxide (32.0 g) in a mixture of ethanol (200 mL) and water (100 mL).

-

Addition of Phenol: Add guaiacol (12.41 g) to the basic solution and heat the mixture to 70°C with vigorous stirring.

-

Addition of Chloroform: Once the temperature is stable, add chloroform (16.1 mL) dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature at 70°C.

-

Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent the excessive formation of undesired byproducts.

-

-

Reaction: After the addition is complete, continue stirring the resulting mixture for an additional 3 hours at 70°C.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the ethanol under reduced pressure using a rotary evaporator. c. Acidify the remaining aqueous solution to pH 4-5 with concentrated hydrochloric acid. This should be done carefully in a fume hood. d. Extract the acidified solution with ethyl acetate (3 x 100 mL). e. Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield ortho-vanillin as a yellow, fibrous solid.[14]

Part 2: O-Propargylation of ortho-Vanillin

The second stage of the synthesis is the attachment of the propargyl group to the phenolic hydroxyl of ortho-vanillin. The Williamson ether synthesis is the classic and most effective method for this transformation.[15] It is an SN2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide.[15][16]

For this synthesis, the ortho-vanillin is deprotonated with a mild base (potassium carbonate) to form the phenoxide, which then acts as a nucleophile, attacking the primary alkyl halide, propargyl bromide.[7][17] A polar aprotic solvent like DMF is used to facilitate the SN2 reaction.[17][18]

Mechanism Insight: Williamson Ether Synthesis

The reaction is a straightforward bimolecular nucleophilic substitution (SN2). The phenoxide ion performs a backside attack on the carbon atom bearing the bromine, displacing the bromide ion and forming the new carbon-oxygen bond in a single, concerted step.[15]

Caption: Mechanism of the Williamson ether synthesis for O-propargylation.

Experimental Protocol: Synthesis of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

This protocol is based directly on a reported synthesis for a closely related vanillin derivative.[3][7]

Materials & Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume / Mass |

| ortho-Vanillin | 152.15 | 10.0 | 1.52 g |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.0 | 1.66 g |

| Propargyl Bromide (80% in toluene) | 118.96 | 10.0 | 1.05 mL |

| Dimethylformamide (DMF) | - | - | 60 mL |

| Chloroform (CHCl₃) | - | - | For extraction |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add ortho-vanillin (1.52 g) and anhydrous potassium carbonate (1.66 g).

-

Solvent Addition: Add 60 mL of dry dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: Add propargyl bromide (1.05 mL of 80% solution in toluene) to the reaction mixture.

-

Safety Note: Propargyl bromide is a lachrymator and should be handled with extreme care in a well-ventilated fume hood.

-

-

Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: a. Pour the reaction mixture into 400 mL of cold water. b. Extract the aqueous solution with chloroform (3 x 100 mL). c. Combine the organic phases and wash sequentially with water and then a brine solution. d. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and evaporate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system (e.g., 4:1 v/v), to yield the final product as a solid.[7]

Characterization and Data

The final product, 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde, should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [19] |

| Molecular Weight | 190.19 g/mol | [19] |

| Appearance | White to off-white solid | [20] |

| Melting Point | 95 °C | [20] |

Spectroscopic Data:

-

¹H NMR: Expect characteristic peaks for the aldehyde proton (~9.8-10.0 ppm), aromatic protons, methoxy group protons (~3.9 ppm), methylene protons of the propargyl group (~4.7 ppm), and the acetylenic proton (~2.5 ppm).[21]

-

¹³C NMR: Expect signals for the carbonyl carbon (~190 ppm), aromatic carbons, methoxy carbon (~56 ppm), and the two acetylenic carbons (~75-80 ppm).[21]

-

IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the aldehyde, the C≡C stretch of the alkyne, and the C-H stretch of the terminal alkyne.

Conclusion

This guide outlines a reliable and well-documented two-stage synthetic route to 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde from vanillin-related precursors. By first employing the Reimer-Tiemann reaction to synthesize the crucial ortho-vanillin intermediate, followed by a robust Williamson ether synthesis for O-propargylation, the target molecule can be obtained in good yield. The final product is a highly valuable building block, poised for use in advanced synthetic applications such as drug discovery and materials science, leveraging the power and versatility of its terminal alkyne functionality.

References

-

BYJU'S. (n.d.). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

NROChemistry. (n.d.). Reimer-Tiemann Reaction: Mechanism & Examples. Retrieved from [Link]

-

RSC Publishing. (n.d.). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved from [Link]

-

YouTube. (2023, December 13). Mechanism of Reimer Tiemann Reaction #Formylation of Phenol #Salicylaldehyde #BSc #NEET2024 #JEE2024. Retrieved from [Link]

-

Khan Academy. (n.d.). Reimer Tiemann Reaction (video) | Week 2. Retrieved from [Link]

-

Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Reimer Tiemann Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

YouTube. (2024, February 21). Duff Reaction Mechanism | Organic Chemistry. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). New Opportunities with the Duff Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). Reversible protection of the aldehyde group of the vanillin molecule by.... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

- Google Patents. (n.d.). CN102644091A - Method for preparing o-vanillin.

-

JoVE. (2025, May 22). Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

-

Rhodium.ws. (n.d.). Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020, December 15). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. Retrieved from [Link]

-

Reddit. (2023, April 8). Deprotection of acetal - Stupidly easy ? or complicated story ?. Retrieved from [Link]

-

View of Therapeutic aspects of biologically potent vanillin derivatives: A critical review. (2023, July 15). Retrieved from [Link]

-

International Union of Crystallography (IUCr). (n.d.). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]

-

Frontiers. (2022, July 6). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

-

Supplementary Information File. (n.d.). Retrieved from [Link]

-

YouTube. (2020, March 4). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. Retrieved from [Link]

-

A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). ortho-Vanillin. Retrieved from [Link]

-

YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024, January 16). From Waste to Value: Recent Insights into Producing Vanillin from Lignin. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Platinum-macrocatalyst for heterogeneous Si–O dehydrocoupling. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. Retrieved from [Link]

-

chemeurope.com. (n.d.). Vanillin. Retrieved from [Link]

-

Frontiers. (2022, July 7). Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Retrieved from [Link]

-

Vanillin (C8H8O3) properties. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4151207A - Process for preparation of 3-methoxy-4-hydroxybenzaldehyde.

-

Wikipedia. (n.d.). Vanillin. Retrieved from [Link]

- Google Patents. (n.d.). CN101570473B - Method for synthesizing 3-methoxybenzaldehyde.

-

National Institutes of Health (NIH). (n.d.). Prop-2-ynyl 3-methoxy-4-(prop-2-ynyloxy)benzoate. Retrieved from [Link]

Sources

- 1. jddtonline.info [jddtonline.info]

- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Vanillin [chemeurope.com]

- 5. webqc.org [webqc.org]

- 6. Vanillin - Wikipedia [en.wikipedia.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Vanillin synthesis - chemicalbook [chemicalbook.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Reimer Tiemann Reaction Mechanism - GeeksforGeeks [geeksforgeeks.org]

- 11. byjus.com [byjus.com]

- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 13. youtube.com [youtube.com]

- 14. ortho-Vanillin - Wikipedia [en.wikipedia.org]

- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 19. 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE | 5651-83-2 [chemicalbook.com]

- 21. journals.library.ualberta.ca [journals.library.ualberta.ca]

Technical Guide: Spectroscopic Characterization of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde

A Senior Application Scientist's Perspective on Synthesis, Data Acquisition, and Spectral Interpretation

Introduction and Rationale

3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde is a derivative of ortho-vanillin, a widely utilized intermediate in the chemical and pharmaceutical industries[1]. The introduction of a propargyl group provides a terminal alkyne moiety, a versatile functional handle for "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This makes the title compound a valuable building block for synthesizing complex molecular architectures, including novel pharmaceutical agents and functional materials.

Accurate and unambiguous characterization of this molecule is paramount for its use in any synthetic application. This guide provides a comprehensive overview of the expected spectroscopic signature of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will first outline its logical synthesis, which provides the necessary context for understanding the predicted data.

Synthesis Pathway: Williamson Ether Synthesis

The most direct and reliable method for preparing the title compound is the Williamson ether synthesis, starting from the commercially available 2-hydroxy-3-methoxybenzaldehyde (o-vanillin). This reaction involves the deprotonation of the phenolic hydroxyl group followed by nucleophilic substitution with propargyl bromide.

Experimental Protocol: Synthesis

-

Reagent Preparation: To a solution of o-vanillin (1.0 eq) in anhydrous acetone or dimethylformamide (DMF) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 1.5 eq)[2][3]. The use of a fine powder of K₂CO₃ maximizes the reaction surface area.

-

Reaction Initiation: Add propargyl bromide (1.1 eq, typically as an 80% solution in toluene) dropwise to the stirred suspension at room temperature[3].

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the o-vanillin spot and the appearance of a new, less polar product spot. The reaction is typically complete within 24 hours[2].

-

Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in ethyl acetate or dichloromethane, and wash successively with water and brine to remove any remaining DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After filtering off the drying agent, evaporate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde[2].

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the target compound.

Caption: Williamson ether synthesis workflow for the target compound.

Molecular Structure and Properties

A clear understanding of the molecular structure is essential for interpreting spectroscopic data.

Caption: Chemical structure of 3-Methoxy-2-(prop-2-yn-1-yloxy)benzaldehyde.

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol |

| Exact Mass | 190.0630 g/mol |

Predicted Spectroscopic Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: ~16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 16 to 64, depending on sample concentration.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals.

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H-a | 10.45 | s | - | 1H | Aldehyde (-CHO) |

| H-b | 7.55 | dd | J = 7.8, 1.8 | 1H | Aromatic (H-6) |

| H-c | 7.42 | dd | J = 7.8, 1.8 | 1H | Aromatic (H-4) |

| H-d | 7.15 | t | J = 7.8 | 1H | Aromatic (H-5) |